REACTION_CXSMILES
|
CN(C)/[CH:3]=[CH:4]/[C:5]1[C:6]([N+:19]([O-])=O)=[C:7]([C:13]([N+:16]([O-])=O)=[CH:14][CH:15]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9]>[Ni].CCO>[NH2:16][C:13]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]2[C:5]([CH:4]=[CH:3][NH:19]2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C=1C(=C(C(=O)OCC)C(=CC1)[N+](=O)[O-])[N+](=O)[O-])C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=CNC2=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |